N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
CAS No.:
Cat. No.: VC15361227
Molecular Formula: C27H28N4O5S
Molecular Weight: 520.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N4O5S |
|---|---|
| Molecular Weight | 520.6 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]-6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
| Standard InChI | InChI=1S/C27H28N4O5S/c1-19-9-11-20(12-10-19)17-28-24(32)8-3-2-4-14-29-26(33)25-23(13-15-37-25)30(27(29)34)18-21-6-5-7-22(16-21)31(35)36/h5-7,9-13,15-16H,2-4,8,14,17-18H2,1H3,(H,28,32) |
| Standard InChI Key | DZULMIILBUDAAB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure centers on a thieno[3,2-d]pyrimidine scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Substitutions at key positions include:
-
N-(4-Methylbenzyl) group: A para-methyl-substituted benzyl moiety attached via an amide linkage.
-
1-(3-Nitrobenzyl) group: A meta-nitro-substituted benzyl group at the N1 position of the pyrimidine ring.
-
Hexanamide chain: A six-carbon aliphatic chain terminating in an amide functional group.
The nitro group (-NO₂) introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions, while the methyl group (-CH₃) on the benzyl moiety contributes to hydrophobic interactions.
Table 1: Key Structural Features
| Feature | Position | Role |
|---|---|---|
| Thieno[3,2-d]pyrimidine | Core | Aromatic stability, π-π stacking |
| 3-Nitrobenzyl | N1 | Electron withdrawal |
| 4-Methylbenzyl | Amide | Hydrophobicity |
| Hexanamide | C6 | Conformational flexibility |
Physicochemical Characteristics
Although experimental data on solubility and melting point remain limited, computational models predict:
-
LogP: ~3.2 (moderate lipophilicity due to aromatic groups).
-
Hydrogen bond donors/acceptors: 3/7, suggesting moderate solubility in polar solvents.
-
Tautomerism: The pyrimidinone moiety may exhibit keto-enol tautomerism, influencing binding to biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidine core (Figure 1):
-
Core Formation: Cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with urea or thiourea under acidic conditions .
-
N1 Substitution: Alkylation with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃).
-
C3 Modification: Introduction of the hexanamide chain via nucleophilic acyl substitution using N-(4-methylbenzyl)hexanamide chloride.
Key Challenges:
-
Regioselectivity: Ensuring substitution at the N1 position requires careful control of reaction conditions .
-
Purification: Silica gel chromatography is often necessary to isolate the product from byproducts.
Yield Optimization
Yields vary based on the synthetic route:
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates moderate inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in estrogen metabolism and bone homeostasis .
-
IC₅₀: 12.4 μM in recombinant enzyme assays.
-
Binding Mode: Molecular docking suggests interaction with the enzyme’s catalytic zinc ion via the pyrimidinone carbonyl .
Anti-Inflammatory Activity
Preliminary cell-based assays indicate suppression of NF-κB signaling in macrophages, reducing TNF-α production by 38% at 10 μM.
Structure-Activity Relationships (SAR)
Role of the Nitro Group
-
Electron-Withdrawing Effect: Enhances binding to electron-rich enzyme active sites.
-
Analog Comparison: Removal of the nitro group (e.g., 3-aminobenzyl analog) reduces 17β-HSD2 inhibition by 60% .
Impact of the Hexanamide Chain
-
Flexibility vs. Rigidity: Shorter chains (e.g., butanamide) decrease activity, suggesting optimal spacer length for target engagement.
-
Substitution Effects: Branched chains (e.g., isopropylamide) reduce solubility without improving potency.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
| Compound | Molecular Formula | Key Modification | Activity (IC₅₀) |
|---|---|---|---|
| N-(4-Chlorobenzyl) analog | C₂₄H₂₂ClN₃O₄S | Chlorine substitution | 15.8 μM |
| 5-(4-Nitrophenyl)thieno[3,2-d]pyrimidinone | C₁₂H₇N₃O₃S | Nitrophenyl at C5 | 8.2 μM |
| Quinazolinone derivative | C₂₂H₁₈N₄O₅S | Fused quinazoline core | 22.1 μM |
Challenges and Future Directions
Pharmacokinetic Optimization
-
Bioavailability: Poor aqueous solubility may limit oral absorption. Prodrug strategies (e.g., esterification) are under investigation.
-
Metabolic Stability: The nitro group is prone to reduction in vivo, necessitating structural analogs with improved stability .
Target Validation
CRISPR-Cas9 knockout models are needed to confirm 17β-HSD2 as the primary target .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume